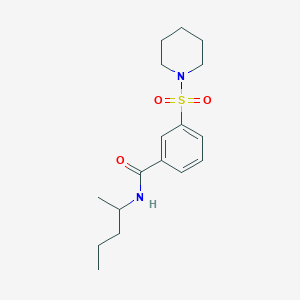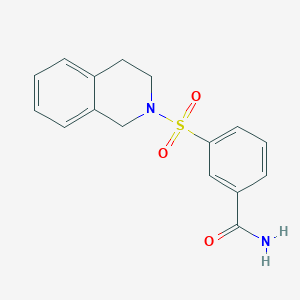
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide, also known as this compound, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.
Wirkmechanismus
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in the transmission of pain and inflammation signals. By blocking the activation of TRPV1, this compound reduces the release of pro-inflammatory mediators and the activation of nociceptive neurons, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to decrease the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Moreover, it has been suggested that this compound may have neuroprotective effects, as it has been shown to reduce the release of glutamate, a neurotransmitter involved in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the TRPV1 ion channel, which allows for precise targeting of pain and inflammation pathways. Moreover, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide. One of the main areas of research is the development of more potent and selective TRPV1 antagonists, which may have improved therapeutic efficacy and fewer side effects. Moreover, there is a need for further studies to elucidate the exact mechanisms underlying the neuroprotective effects of this compound and to explore its potential applications in the treatment of neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide in humans.
Synthesemethoden
The synthesis of N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide is a multi-step process that involves the reaction of piperidine with 4-chlorobenzene sulfonyl chloride, followed by the reaction of the resulting compound with 1-methylbutylamine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of pure this compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammatory pain, neuropathic pain, and osteoarthritis. Moreover, it has been suggested that this compound may have potential applications in the treatment of other conditions, such as cancer, epilepsy, and anxiety.
Eigenschaften
IUPAC Name |
N-pentan-2-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-8-14(2)18-17(20)15-9-7-10-16(13-15)23(21,22)19-11-5-4-6-12-19/h7,9-10,13-14H,3-6,8,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVSWXSMAUHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101028.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)

![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6101095.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
![N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6101112.png)
![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-methyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B6101122.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)